molecular formula C9H11Cl B077728 1-(Chloromethyl)-2,3-dimethylbenzene CAS No. 13651-55-3

1-(Chloromethyl)-2,3-dimethylbenzene

Cat. No.: B077728
CAS No.: 13651-55-3
M. Wt: 154.63 g/mol
InChI Key: CHMJJIHXWABUHA-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,3-dimethylbenzene, also known as 2,3-dimethylbenzyl chloride, is an organic compound with the molecular formula C9H11Cl. It is a derivative of toluene, where the methyl groups are positioned at the 2 and 3 positions on the benzene ring, and a chloromethyl group is attached to the benzene ring. This compound is of interest due to its reactivity and applications in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,3-dimethylbenzene can be synthesized through several methods:

    Chloromethylation of 2,3-dimethyltoluene: This involves the reaction of 2,3-dimethyltoluene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under reflux conditions.

    Direct Chlorination: Another method involves the direct chlorination of 2,3-dimethyltoluene using chlorine gas in the presence of a radical initiator like benzoyl peroxide. This method requires careful control of reaction conditions to avoid over-chlorination.

Industrial Production Methods: Industrial production of this compound often employs the chloromethylation route due to its efficiency and scalability. The process involves continuous feeding of reactants and catalysts into a reactor, with the product being distilled off and purified through fractional distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the chloromethyl group can yield 2,3-dimethylbenzyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in solvents such as ethanol or water.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Products include 2,3-dimethylbenzyl alcohol, 2,3-dimethylbenzylamine, and 2,3-dimethylbenzylthiol.

    Oxidation: Products include 2,3-dimethylbenzaldehyde and 2,3-dimethylbenzoic acid.

    Reduction: The major product is 2,3-dimethylbenzyl alcohol.

Scientific Research Applications

1-(Chloromethyl)-2,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution, aiding in the study of enzyme mechanisms and protein functions.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-2,3-dimethylbenzene exerts its effects primarily involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino acids in proteins, affecting their structure and function.

Comparison with Similar Compounds

1-(Chloromethyl)-2,3-dimethylbenzene can be compared with other benzyl chlorides:

    Benzyl Chloride (C7H7Cl): Lacks the additional methyl groups, making it less sterically hindered and more reactive.

    1-(Chloromethyl)-4-methylbenzene (C8H9Cl): Has a single methyl group, leading to different reactivity and steric effects.

    1-(Chloromethyl)-2,4-dimethylbenzene (C9H11Cl): Similar structure but with methyl groups at different positions, affecting its chemical behavior.

The uniqueness of this compound lies in the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-(chloromethyl)-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMJJIHXWABUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929455
Record name 1-(Chloromethyl)-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13651-55-3
Record name 13651-55-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Chloromethyl)-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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